molecular formula C11H10ClN3 B13253572 6-Chloro-N-(pyridin-2-ylmethyl)pyridin-3-amine

6-Chloro-N-(pyridin-2-ylmethyl)pyridin-3-amine

Cat. No.: B13253572
M. Wt: 219.67 g/mol
InChI Key: XKCPUADAVVANTI-UHFFFAOYSA-N
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Description

6-Chloro-N-(pyridin-2-ylmethyl)pyridin-3-amine is a chemical compound that belongs to the class of aminopyridines It is characterized by the presence of a chlorine atom at the 6th position and a pyridin-2-ylmethyl group attached to the nitrogen atom of the pyridin-3-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(pyridin-2-ylmethyl)pyridin-3-amine typically involves the reaction of 6-chloropyridin-3-amine with pyridin-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in a solvent such as toluene or ethyl acetate, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(pyridin-2-ylmethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state.

    Cyclization: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as toluene or ethyl acetate.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(pyridin-2-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-(pyridin-2-ylmethyl)pyridin-3-amine is unique due to its specific substitution pattern and the presence of both chlorine and pyridin-2-ylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

6-chloro-N-(pyridin-2-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C11H10ClN3/c12-11-5-4-10(8-15-11)14-7-9-3-1-2-6-13-9/h1-6,8,14H,7H2

InChI Key

XKCPUADAVVANTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC2=CN=C(C=C2)Cl

Origin of Product

United States

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